Evidence Item 1: HDAC Inhibition Dissociated from Histone H4 Acetylation vs. Butyrate
In a direct head-to-head study in HT29 and HCT116 colorectal cancer cells, 4-benzoylbutyrate (the acid/salt form corresponding to the target ester) inhibited histone deacetylase (HDAC) activity comparably to butyrate, yet critically failed to enhance histone H4 acetylation—a mechanistic divergence not observed with the parent butyrate [1]. Butyrate treatment both inhibited HDAC activity and induced H4 acetylation; in contrast, 4-benzoylbutyrate inhibited HDAC but showed no enhancement of H4 acetylation [1]. This dissociation between HDAC inhibition and downstream histone acetylation represents a mechanistically distinct pharmacological profile.
| Evidence Dimension | HDAC enzymatic inhibition and histone H4 acetylation status in HT29 and HCT116 colorectal cancer cells |
|---|---|
| Target Compound Data | 4-Benzoylbutyrate: HDAC activity inhibited; histone H4 acetylation NOT enhanced (dissociation phenotype) |
| Comparator Or Baseline | Butyrate: HDAC activity inhibited AND histone H4 acetylation enhanced (canonical coupled phenotype) |
| Quantified Difference | Qualitative mechanistic dissociation: both compounds inhibit HDAC; only butyrate enhances H4 acetylation. Quantitative proteomics: 20 proteins commonly altered; 23 proteins uniquely altered by 4-benzoylbutyrate [1]. |
| Conditions | HT29 and HCT116 human colorectal cancer cell lines; HDAC activity assay and histone H4 acetylation assessed by Western blot; proteomic analysis by quantitative proteomics (J Proteome Res, 2012) |
Why This Matters
For researchers studying HDAC inhibition with reduced transcriptional impact or seeking to decouple HDAC inhibition from histone hyperacetylation, 4-benzoylbutyrate (and by extension its methyl ester prodrug form) offers a mechanistically distinct tool compound unavailable from butyrate itself.
- [1] Fung KYC, Ooi CC, Lewanowitsch T, Tan S, Tan HT, Lim TK, Lin Q, Williams DB, Lockett TJ, Cosgrove LJ, Chung MCM, Head RJ. Identification of potential pathways involved in induction of apoptosis by butyrate and 4-benzoylbutyrate in HT29 colorectal cancer cells. Journal of Proteome Research, 2012, 11(12): 6019–6029. DOI: 10.1021/pr3007107. PMID: 23057685. View Source
